molecular formula C9H8BrN5 B3000679 N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine CAS No. 72274-25-0

N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B3000679
CAS No.: 72274-25-0
M. Wt: 266.102
InChI Key: UBVSIAHUTXHQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine is a useful research compound. Its molecular formula is C9H8BrN5 and its molecular weight is 266.102. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N-(4-bromophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVSIAHUTXHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928516
Record name N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342-25-2
Record name Red 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001342252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is C.I. Pigment Red 3 primarily used for?

A1: C.I. Pigment Red 3 is widely used as a colorant in various industrial applications. It is commonly found in paints, inks, plastics, rubber, and textile printing. [] Consumer products like wallpaper, typewriter ribbons, carbon paper, and art materials also utilize this pigment. []

Q2: Does the colorant Red 3 possess any antimicrobial properties?

A2: Yes, research indicates that Red 3 exhibits antimicrobial activity, particularly against gram-positive bacteria. [, ] This activity is attributed to its ability to produce photooxidative species like superoxide and singlet oxygen when exposed to light. []

Q3: Can Red 3 be used to enhance the safety and shelf-life of food products?

A4: Potentially, yes. The antimicrobial properties of Red 3, especially when combined with HPP treatment, suggest it could be used to enhance food safety and extend shelf-life. [] Further research and validation in specific food systems are necessary.

Q4: What were the findings of the two-year feeding studies on C.I. Pigment Red 3 in rats and mice?

A5: Two-year feeding studies conducted by the National Toxicology Program (NTP) found evidence of carcinogenic activity of C.I. Pigment Red 3 in both male and female F344/N rats and male B6C3F1 mice. [] In male rats, there were increased incidences of benign pheochromocytomas of the adrenal gland, squamous cell papillomas of the skin, and Zymbal's gland carcinomas. [] In female rats, there was an increased incidence of hepatocellular adenomas. [] Male mice exhibited increased incidences of tubule adenomas of the renal cortex and follicular cell adenomas. []

Q5: What non-neoplastic lesions were observed in rats during the two-year feeding studies with C.I. Pigment Red 3?

A6: In the two-year feeding studies, both male and female rats exhibited non-neoplastic lesions in the liver, including eosinophilic or mixed type foci of cellular alteration. [] Additionally, chronic nephropathy was observed with increased severity in both sexes, although the lesions were more pronounced in males. []

Q6: What is the crystal structure of C.I. Pigment Red 3?

A8: C.I. Pigment Red 3 crystallizes in the monoclinic system with a space group of P21/a. [] The unit cell contains four molecules, and the molecule exists in the hydrazone tautomer form. [] Intramolecular hydrogen bonds contribute to the approximately planar structure of the molecule. [] The molecules are arranged in columns, with alternating molecules in antiparallel orientation, and are held together by van der Waals forces. []

Q7: What methods have been explored for the degradation of dyes like Reactive Red 3, which is structurally similar to C.I. Pigment Red 3?

A7: Several methods have been investigated for the degradation of Reactive Red 3, including:

  • Fungal Degradation: Fungal species such as Penicillium chrysogenum, Aspergillus niger, and Cladosporium sp. have demonstrated the ability to decolorize Reactive Red 3. []
  • Catalytic Wet Oxidation: This method, utilizing catalysts like Fe-RH-MCM-41, has proven effective in degrading Reactive Red 3. [, ]
  • Photocatalytic Degradation: Studies have shown that employing UV irradiation in the presence of TiO2 can effectively degrade Reactive Red 3. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.